4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
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Overview
Description
4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-A]pyrimidine core, the introduction of the piperazinyl group, and the final assembly of the thiazolidinone ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics, such as enhanced stability or reactivity, to industrial products.
Mechanism of Action
The mechanism of action of 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid include other thiazolidinone derivatives and pyrido[1,2-A]pyrimidine compounds. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs
Properties
Molecular Formula |
C22H25N5O4S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H25N5O4S2/c1-14-5-3-7-26-18(14)23-19(25-11-9-24(2)10-12-25)15(20(26)30)13-16-21(31)27(22(32)33-16)8-4-6-17(28)29/h3,5,7,13H,4,6,8-12H2,1-2H3,(H,28,29)/b16-13- |
InChI Key |
UHZDAULUEDOYHP-SSZFMOIBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C |
Origin of Product |
United States |
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